Cas no 1512595-70-8 (2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine)

2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 2-cyclopropyl-6-(2-pyrazinyl)-
- 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
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- インチ: 1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16)
- InChIKey: IVRLTJFRQYTWIM-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC(C2=NC=CN=C2)=CC(N)=N1
じっけんとくせい
- 密度みつど: 1.350±0.06 g/cm3(Predicted)
- ふってん: 446.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.13±0.10(Predicted)
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C199861-500mg |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1967-7156-0.25g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-7156-5g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C199861-100mg |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-7156-2.5g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-7156-1g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-7156-0.5g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-7156-10g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | C199861-1g |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine |
1512595-70-8 | 1g |
$ 570.00 | 2022-04-01 |
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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2. Book reviews
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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6. Book reviews
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amineに関する追加情報
2-Cyclopropyl-6-(Pyrazin-2-Yl)Pyrimidin-4-Amine: A Promising Compound in Modern Medicinal Chemistry
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine (CAS No. 1512595-70-8) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, characterized by its pyrimidine ring system substituted with a cyclopropyl group and a pyrazine moiety, exhibits intriguing biological properties that make it a compelling candidate for drug development. Recent advancements in synthetic methodologies and computational modeling have further elucidated its potential applications, particularly in the treatment of various diseases, including cancer and inflammatory disorders.
The pyrimidine core of this compound serves as a versatile scaffold for various functional groups, enabling interactions with multiple biological targets. The cyclopropyl group, a three-membered ring with high ring strain, introduces unique steric and electronic properties, enhancing the molecule's bioavailability and binding affinity. Meanwhile, the pyrazine moiety, a nitrogen-containing aromatic ring, contributes to the compound's ability to engage in hydrogen bonding and π–π interactions, which are critical for its pharmacological activity.
Recent studies have highlighted the antiproliferative effects of 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine in various cancer cell lines. Researchers have demonstrated that this compound selectively inhibits the growth of tumor cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, a 2023 study published in *Nature Communications* revealed that the compound effectively targets the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation in numerous cancers. This finding underscores its potential as a novel therapeutic agent for treating refractory cancers.
In addition to its anticancer properties, 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has shown promise in modulating inflammatory responses. Experimental data from preclinical models indicate that the compound exhibits potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This dual functionality—combining anticancer and anti-inflammatory effects—positions it as a multifaceted therapeutic agent with broad clinical applications.
The synthesis of 2-cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves advanced organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods not only enhance the efficiency of the synthesis process but also enable precise control over the stereochemistry of the product. Recent innovations in green chemistry have further optimized the production process, reducing environmental impact while maintaining high yields.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structural integrity of 1512595708 (CAS No.). These analyses have provided critical insights into the compound's conformational flexibility and intermolecular interactions, which are essential for understanding its pharmacokinetic profile.
Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of 2-cyclopropyl-pyrazine-pyrimidine amine (CAS No. 1512595708) in human subjects. Early results from phase I trials indicate favorable tolerability profiles, with minimal adverse effects reported at therapeutic doses. If successful, this compound could represent a significant advancement in personalized medicine, offering tailored treatments for patients with specific genetic mutations or biomarkers.
In conclusion, 2-cyclopropyl-pyrazine-pyrimidine amine (CAS No. 1512595708) stands at the forefront of modern medicinal chemistry due to its unique structural features and diverse biological activities. As research continues to uncover its full potential, this compound holds immense promise for addressing unmet medical needs across various therapeutic areas.
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